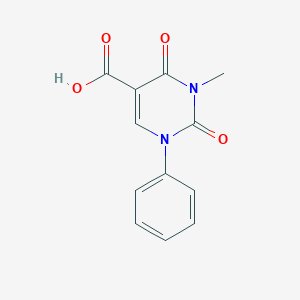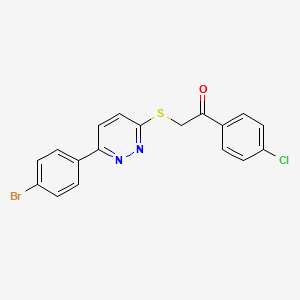
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and chlorophenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Pyridazine Core: The pyridazine core can be synthesized by the reaction of hydrazine with a suitable diketone or diester.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable pyridazine derivative.
Thioether Formation: The thioether linkage can be formed by reacting the bromophenyl-pyridazine intermediate with a thiol compound.
Introduction of Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of bromophenyl and chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridazine derivatives with different substituents. For example:
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone: Similar structure but with methyl and fluorophenyl groups.
2-((6-(4-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Contains nitrophenyl and methoxyphenyl groups.
The uniqueness of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone lies in its specific combination of bromophenyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H12BrClN2OS |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C18H12BrClN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Clé InChI |
XRGVDQYXHZQNJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
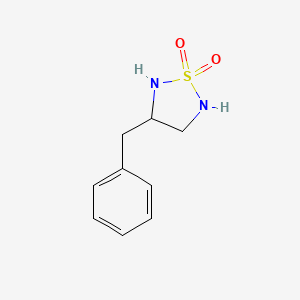
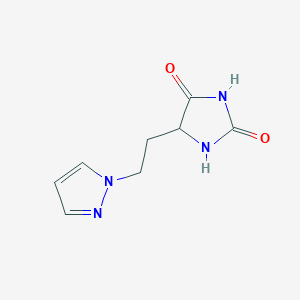
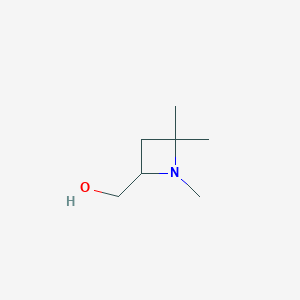
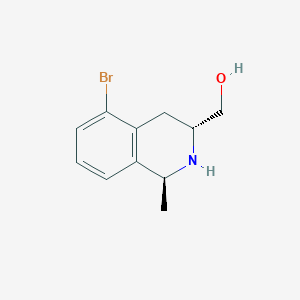
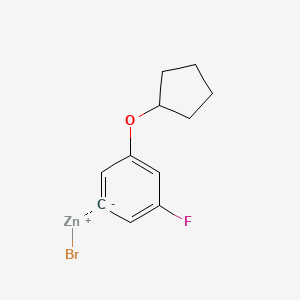
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
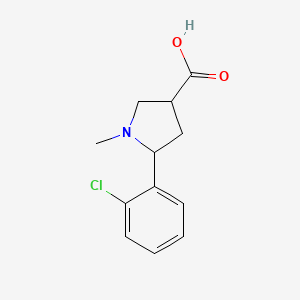
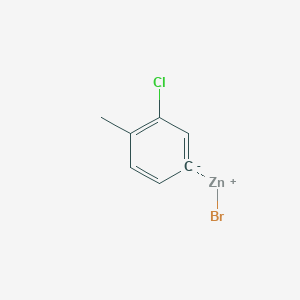
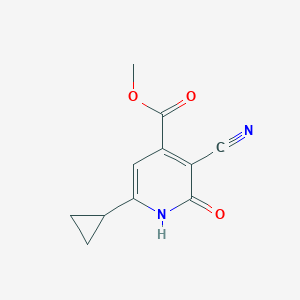
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
